molecular formula C15H23BrO2 B13091768 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

Cat. No.: B13091768
M. Wt: 315.25 g/mol
InChI Key: OLVDKTNFGWLPMV-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, a methoxy group, and a hexyloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene typically involves the bromination of a suitable precursor, followed by the introduction of the hexyloxyethyl and methoxy groups. One common method involves the bromination of 2-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromo derivative is then subjected to a Friedel-Crafts alkylation reaction with 1-bromohexane in the presence of aluminum chloride to introduce the hexyloxyethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The methoxy and hexyloxyethyl groups can be oxidized under strong oxidizing conditions.

    Reduction Reactions: The aromatic ring can be reduced to form cyclohexane derivatives under hydrogenation conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products

    Substitution: Formation of 1-hydroxy-3-(1-(hexyloxy)ethyl)-2-methoxybenzene, 1-cyano-3-(1-(hexyloxy)ethyl)-2-methoxybenzene, or 1-amino-3-(1-(hexyloxy)ethyl)-2-methoxybenzene.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy and hexyloxyethyl groups can participate in various interactions, influencing the compound’s reactivity and stability. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(1-(ethoxy)ethyl)-2-methoxybenzene
  • 1-Bromo-3-(1-(butoxy)ethyl)-2-methoxybenzene
  • 1-Bromo-3-(1-(pentoxy)ethyl)-2-methoxybenzene

Uniqueness

1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene is unique due to the presence of the hexyloxyethyl group, which imparts specific physical and chemical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it distinct from its shorter or longer alkyl chain analogs.

Properties

IUPAC Name

1-bromo-3-(1-hexoxyethyl)-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO2/c1-4-5-6-7-11-18-12(2)13-9-8-10-14(16)15(13)17-3/h8-10,12H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVDKTNFGWLPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C1=C(C(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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